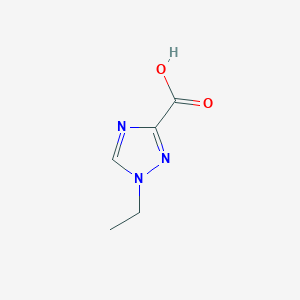

Ácido 1-etil-1H-1,2,4-triazol-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole-3-carboxylic Acid is a major metabolite of the antiviral agent Ribavirin . The empirical formula is C3H3N3O2 and the molecular weight is 113.07 .

Synthesis Analysis

A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazole-3-carboxylic Acid is represented by the SMILES string OC(=O)c1nc[nH]n1 .

Chemical Reactions Analysis

The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . The product yields are usually low, especially for labile β-acyl groups .

Physical And Chemical Properties Analysis

1,2,4-Triazole-3-carboxylic Acid is a solid with a melting point of 132-136 °C .

Mecanismo De Acción

Target of Action

1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1H-1,2,4-triazole . The 1,2,4-triazole moiety is a common fragment in many pharmacologically active compounds, including antiviral and antitumor agents . .

Mode of Action

It’s known that 1,2,4-triazole derivatives can exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .

Result of Action

It’s known that 1,2,4-triazole derivatives can exhibit various biological activities, including antiviral and antitumor effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ETCA is a useful tool for studying the biological activities of compounds. It can be used as a positive control in experiments to test the activity of other compounds. However, one limitation of ETCA is that it is not very soluble in water, which can make it difficult to work with in some experiments.

Direcciones Futuras

There are many potential future directions for research involving ETCA. One area of interest is the development of new anticancer agents based on the structure of ETCA. Another area of research is the use of ETCA as a tool for studying the activity of enzymes and other biological molecules. Additionally, the development of more efficient synthesis methods for ETCA could lead to its wider use in scientific research.

Métodos De Síntesis

ETCA can be synthesized by reacting ethyl hydrazinecarboxylate with 2-bromoacetic acid, followed by cyclization with sodium hydroxide. The yield of this synthesis method is about 65%.

Aplicaciones Científicas De Investigación

- Los derivados de ETCA han demostrado tener potentes propiedades antifúngicas. Inhiben el crecimiento de hongos al interferir con procesos celulares esenciales, lo que los convierte en valiosos para el tratamiento de infecciones fúngicas .

- Itraconazol, voriconazol y letrozol son ejemplos de fármacos basados en triazol utilizados en el tratamiento del cáncer .

- Los derivados de ETCA han mostrado propiedades antibacterianas. Pueden inhibir el crecimiento bacteriano y pueden ser útiles para combatir infecciones bacterianas .

- Ribavirina, un fármaco antiviral de amplio espectro utilizado en el tratamiento de la hepatitis, contiene una parte de triazol .

- Los derivados de ETCA pueden participar en química bioortogonal, lo que permite el etiquetado selectivo y la imagen de biomoléculas .

Actividad antifúngica

Potencial anticancerígeno

Efectos antibacterianos

Aplicaciones antivirales

Bioconjugación y biología química

Ciencia de materiales y química supramolecular

Safety and Hazards

Propiedades

IUPAC Name |

1-ethyl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-8-3-6-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTDEPNAXOCIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1370462-55-7 |

Source

|

| Record name | 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)

![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)